molecular formula C15H16BrClN2O2 B13941592 tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate

tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate

Cat. No.: B13941592
M. Wt: 371.65 g/mol
InChI Key: HHQVCSYDTBXLGW-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a quinoline ring substituted with bromine and chlorine atoms, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate typically involves the reaction of 5-bromo-8-chloroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((5-bromoquinolin-6-yl)methyl)carbamate
  • tert-Butyl ((8-chloroquinolin-6-yl)methyl)carbamate
  • tert-Butyl ((5-bromo-8-methylquinolin-6-yl)methyl)carbamate

Uniqueness

tert-Butyl ((5-bromo-8-chloroquinolin-6-yl)methyl)carbamate is unique due to the presence of both bromine and chlorine substituents on the quinoline ring. This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one halogen substituent. The combination of these substituents with the carbamate group also enhances its potential as a versatile building block in organic synthesis and drug development .

Properties

Molecular Formula

C15H16BrClN2O2

Molecular Weight

371.65 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-8-chloroquinolin-6-yl)methyl]carbamate

InChI

InChI=1S/C15H16BrClN2O2/c1-15(2,3)21-14(20)19-8-9-7-11(17)13-10(12(9)16)5-4-6-18-13/h4-7H,8H2,1-3H3,(H,19,20)

InChI Key

HHQVCSYDTBXLGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C2C(=C1Br)C=CC=N2)Cl

Origin of Product

United States

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